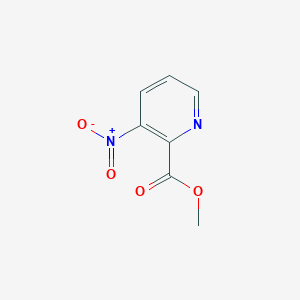

Methyl 3-nitropyridine-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-nitropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c1-13-7(10)6-5(9(11)12)3-2-4-8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTYLRDGENQOVTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50339418 | |

| Record name | methyl 3-nitropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50339418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103698-08-4 | |

| Record name | methyl 3-nitropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50339418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-nitropyridine-2-carboxylate can be synthesized through several methods. One common approach involves the nitration of methyl 2-pyridinecarboxylate. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-nitropyridine-2-carboxylate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can be replaced by other substituents through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Cesium fluoride, dimethyl sulfoxide.

Major Products Formed:

Reduction: Methyl 3-aminopyridine-2-carboxylate.

Substitution: Methyl 3-fluoropyridine-2-carboxylate.

Scientific Research Applications

Pharmaceutical Synthesis

Methyl 3-nitropyridine-2-carboxylate is frequently employed as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives are investigated for potential therapeutic effects, including anticancer and antimicrobial activities.

Key Findings:

- Anticancer Activity : Research has shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents.

- Neuropharmacology : The compound serves as a precursor for drugs targeting neurological disorders, leveraging its ability to interact with biological pathways .

Agrochemical Development

The compound plays a crucial role in the formulation of agrochemicals, particularly herbicides and fungicides. Its structure allows for modifications that enhance the efficacy and specificity of these chemicals.

Applications:

- Herbicide Synthesis : this compound is used to develop novel herbicides that improve crop yields by effectively controlling weed populations .

- Fungicide Formulation : Its derivatives are explored for their fungicidal properties, contributing to sustainable agricultural practices .

Material Science

In material science, this compound is utilized in the synthesis of advanced materials, including polymers and coatings.

Characteristics:

- Durability Enhancement : The incorporation of this compound into polymer matrices can improve mechanical properties and resistance to environmental degradation .

- Functional Coatings : It is used in creating coatings with specific electronic or optical properties, making it valuable in electronics and photonics.

Analytical Chemistry

The compound serves as a reagent in various analytical techniques, aiding in the detection and quantification of other chemical species.

Applications:

- Chromatography : this compound is employed in chromatographic methods to separate complex mixtures, enhancing analytical precision .

- Spectroscopic Studies : Its unique spectral properties facilitate its use in spectroscopic analyses for identifying functional groups in organic compounds .

Organic Synthesis

This compound acts as a versatile building block in organic synthesis, enabling the formation of more complex molecular structures.

Synthetic Pathways:

- Nucleophilic Substitution Reactions : The nitro group can be replaced by various nucleophiles through nucleophilic aromatic substitution, leading to diverse derivatives with tailored properties .

- Formation of Heterocycles : It is utilized in synthesizing fused heterocyclic compounds that exhibit biological activity, expanding the library of potential drug candidates .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for anticancer and neuropharmacological agents | Exhibits cytotoxicity against cancer cell lines |

| Agrochemical Development | Used in herbicides and fungicides | Improves crop yields and pest control |

| Material Science | Enhances durability and resistance in polymers | Valuable for electronic and optical applications |

| Analytical Chemistry | Reagent for chromatography and spectroscopy | Aids in precise detection and quantification |

| Organic Synthesis | Building block for complex organic molecules | Enables diverse synthetic pathways |

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry explored derivatives of this compound, revealing significant activity against breast cancer cell lines. The mechanism involved apoptosis induction through caspase activation.

Case Study 2: Agricultural Efficacy

Research conducted by agricultural scientists demonstrated that formulations containing this compound significantly reduced weed biomass compared to control treatments, showcasing its potential as an effective herbicide.

Case Study 3: Material Development

A recent investigation into polymer composites incorporating this compound showed enhanced thermal stability and mechanical strength, indicating its utility in developing high-performance materials for industrial applications.

Mechanism of Action

The mechanism of action of methyl 3-nitropyridine-2-carboxylate depends on the specific chemical reactions it undergoes. For example, in nucleophilic aromatic substitution reactions, the nitro group acts as an electron-withdrawing group, making the pyridine ring more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Methyl Esters

Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate

- Structure : Features a chloro group at the 3-position and a trifluoromethyl group at the 5-position of the pyridine ring.

- Key Differences :

- The trifluoromethyl group is strongly electron-withdrawing, enhancing electrophilicity compared to the nitro group.

- Chloro substituents increase stability toward oxidation but may reduce reactivity in nucleophilic aromatic substitution compared to nitro groups.

- Applications : Widely used in medicinal chemistry for synthesizing kinase inhibitors and herbicides .

B. Methyl 3-aminopyridine-2-carboxylate (CAS: 36052-27-4)

- Structure: Substitutes the nitro group with an amino group at the 3-position.

- Key Differences: The amino group is electron-donating, increasing the ring’s electron density and making it more reactive in electrophilic substitutions. Higher polarity due to the amino group, likely reducing LogP compared to the nitro analog.

- Hazards : Classified as harmful upon inhalation, skin contact, or ingestion .

Non-Pyridine Methyl Esters

A. Methyl 3-aminocyclopentanecarboxylate (CAS: 1314922-38-7)

- Structure: Cyclopentane ring with an amino group at the 3-position and a methyl ester.

- Key Differences: Saturated cyclopentane ring reduces aromatic conjugation, altering reactivity and solubility. Amino group imparts basicity, contrasting with the nitro group’s electron-withdrawing nature.

- Hazards : Requires precautions for inhalation and skin exposure .

Methyl Salicylate

- Structure : Benzoate ester with a hydroxyl group at the 2-position.

- Key Differences: Phenolic hydroxyl group enables hydrogen bonding, increasing water solubility compared to nitro-substituted pyridines.

Comparative Data Table

Key Research Findings

Electronic Effects: The nitro group in this compound significantly lowers the electron density of the pyridine ring compared to amino or chloro analogs, making it more reactive toward nucleophilic aromatic substitution .

Solubility and Bioavailability : The moderate LogP (1.30) and high PSA (85.01 Ų) of this compound suggest balanced lipophilicity and membrane permeability, advantageous in drug design .

Biological Activity

Methyl 3-nitropyridine-2-carboxylate (CAS No. 103698-08-4) is an organic compound belonging to the nitropyridine class, characterized by the presence of a nitro group attached to a pyridine ring. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. The following sections detail its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula . Its structure includes:

- A pyridine ring with a nitro group at the 3-position.

- A methyl ester functional group at the 2-position.

This structural arrangement contributes to its reactivity and solubility in organic solvents, making it a versatile compound in organic synthesis.

Antimicrobial Properties

Research indicates that this compound and its derivatives exhibit notable antimicrobial activity . Studies have shown effectiveness against various bacterial strains, suggesting potential for development as an antimicrobial agent. For instance, compounds with nitropyridine structures have been linked to interactions that disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Anticancer Potential

This compound has also been explored for its anticancer properties . Certain studies suggest that derivatives of this compound can induce apoptosis in cancer cells through mechanisms involving the modulation of cellular signaling pathways. The presence of the nitro group is believed to enhance the compound's ability to interact with biological targets, leading to therapeutic effects.

The biological activity of this compound primarily involves:

- Nucleophilic Aromatic Substitution: The nitro group can be replaced by various nucleophiles, facilitating the formation of new compounds with potentially enhanced biological activity .

- Biochemical Pathways: The compound may affect pathways involved in cell signaling and metabolism, contributing to its antimicrobial and anticancer effects.

Synthesis Methods

This compound can be synthesized through several methods:

- Nitration of Pyridine Derivatives: Using dinitrogen pentoxide in organic solvents followed by treatment with sodium bisulfite.

- Amination Reactions: Involving nucleophilic substitution reactions under controlled conditions to yield various derivatives with enhanced biological properties .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 3-Nitropyridine-4-Carboxylate | Nitro at position 3; carboxylate at position 4 | Different positioning affects reactivity |

| Methyl 4-Hydroxy-3-Nitropyridine | Hydroxyl at position 4; nitro at position 3 | Hydroxyl group may enhance solubility |

| Methyl 6-(Aminomethyl)-4-Nitropyridine | Aminomethyl substituent | Enhanced biological activity due to amino functionality |

Case Studies and Research Findings

-

Antimicrobial Activity Study:

A study conducted on various nitropyridine derivatives demonstrated that this compound exhibited significant antibacterial effects against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development. -

Anticancer Activity Evaluation:

Research assessing the cytotoxicity of this compound against different cancer cell lines revealed promising results, with IC50 values suggesting strong inhibitory effects on cell proliferation .

Q & A

Q. What are the standard synthetic routes for Methyl 3-nitropyridine-2-carboxylate, and how can reaction conditions be optimized to improve yield?

The compound is typically synthesized via nitration of methyl pyridine-2-carboxylate derivatives. Key steps include:

- Nitration : Use a mixture of nitric acid and sulfuric acid under controlled temperature (0–5°C) to avoid over-nitration. Monitor reaction progress via TLC or HPLC .

- Esterification : If starting from pyridine-2-carboxylic acid, employ Fischer esterification with methanol and a catalytic acid (e.g., H₂SO₄) under reflux.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures . Optimization involves adjusting stoichiometry, reaction time, and temperature gradients. Kinetic studies using in-situ IR or NMR can identify intermediate phases for yield enhancement.

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- NMR : ¹H and ¹³C NMR to confirm the nitro group (δ ~8.5–9.0 ppm for aromatic protons) and ester carbonyl (δ ~165–170 ppm). Compare with databases for nitro-pyridine derivatives .

- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for molecular ion confirmation (expected m/z ≈ 212 [M+H]⁺) .

- FTIR : Peaks at ~1530 cm⁻¹ (NO₂ asymmetric stretch) and ~1720 cm⁻¹ (ester C=O stretch) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent decomposition. Monitor for discoloration or precipitate formation, indicating degradation .

- Spill Management : Neutralize with sodium bicarbonate, absorb with inert material (vermiculite), and dispose as hazardous waste .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound, and what software is recommended for refinement?

Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of the nitro and ester group orientations.

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.

- Refinement : SHELXL (for small-molecule refinement) to model hydrogen bonding and torsional angles. Validate with R-factor (<5%) and residual electron density maps .

- Contradiction Resolution : If NMR and XRD data conflict (e.g., nitro group positioning), cross-validate with DFT calculations (B3LYP/6-31G*) to assess steric/electronic effects .

Q. What mechanistic insights can be gained from studying the reactivity of this compound under nucleophilic or electrophilic conditions?

- Electrophilic Substitution : The nitro group deactivates the pyridine ring, directing electrophiles to the 4-position. Monitor regioselectivity via LC-MS after reactions with Br₂/FeBr₃ .

- Nucleophilic Attack : The ester carbonyl is susceptible to hydrolysis (acid/base) or aminolysis. Track intermediates using stopped-flow NMR or time-resolved Raman spectroscopy .

- Kinetic Isotope Effects (KIE) : Deuterated solvents (D₂O) can elucidate proton-transfer steps in hydrolysis pathways.

Q. How can computational chemistry aid in predicting the stability and reactivity of this compound in novel reaction environments?

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict solubility and aggregation behavior.

- DFT Calculations : Optimize transition states for nitration or esterification steps to identify rate-limiting barriers. Use Gaussian or ORCA software with dispersion corrections .

- QSPR Models : Corrogate experimental and computed descriptors (e.g., HOMO-LUMO gaps, Mulliken charges) to design derivatives with enhanced thermal stability .

Q. What strategies are effective in resolving contradictory analytical data (e.g., NMR vs. HPLC) for this compound?

- Cross-Validation : Repeat analyses with alternative techniques (e.g., GC-MS for purity vs. NMR for functional groups).

- Impurity Profiling : Use high-resolution mass spectrometry (HRMS) to detect trace byproducts (e.g., demethylated or oxidized species) .

- Standard Addition : Spike samples with authentic reference material to confirm retention times or spectral overlaps .

Methodological Considerations

Q. How can reaction intermediates during the synthesis of this compound be trapped and characterized?

- Cryogenic Quenching : Rapidly cool reaction mixtures to –78°C (dry ice/acetone) to stabilize intermediates.

- In-Situ Spectroscopy : Use ReactIR to monitor nitration intermediates (e.g., nitronium ion adducts) in real time .

- Isolation via Prep-HPLC : Separate intermediates using gradient elution (acetonitrile/water + 0.1% TFA) and characterize via 2D NMR (COSY, HSQC) .

Q. What are the best practices for ensuring the long-term stability of this compound in storage?

- Degradation Studies : Accelerated aging tests (40°C/75% RH) with periodic HPLC analysis to assess hydrolysis or nitro-group reduction.

- Stabilizers : Add radical scavengers (e.g., BHT) to prevent autoxidation in solution phases .

- Container Compatibility : Use amber glass vials with PTFE-lined caps to avoid leaching or photodegradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.